molecular formula C12H16N4O2 B6603032 tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate CAS No. 2219375-61-6

tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate

Cat. No.: B6603032
CAS No.: 2219375-61-6
M. Wt: 248.28 g/mol
InChI Key: XDODYHNWQCOHSI-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₆N₄O₂ and a molecular weight of 248.28 g/mol. This compound is characterized by its imidazole ring, which is a five-membered ring containing two nitrogen atoms, and its tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate typically involves multiple steps, starting with the formation of the imidazole ring. One common synthetic route includes the cyclization of a diamine with a diketone or keto-ester under acidic conditions. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyano and amino groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Tert-butyl 5-amino-1-(1-cyanocyclopropyl)-1H-imidazole-4-carboxylate is unique due to its specific structural features, such as the presence of the cyano group on the cyclopropyl ring and the tert-butyl ester group. Similar compounds include:

  • Imidazole derivatives: : Other imidazole-based compounds with different substituents.

  • Cyano-substituted compounds: : Compounds containing cyano groups in various positions.

  • Ester derivatives: : Other esters with different alkyl groups.

These compounds may have similar reactivity and applications but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

tert-butyl 5-amino-1-(1-cyanocyclopropyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-11(2,3)18-10(17)8-9(14)16(7-15-8)12(6-13)4-5-12/h7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODYHNWQCOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(C=N1)C2(CC2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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